1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
S-[(3-methyloxetan-3-yl)methyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-6(8)10-5-7(2)3-9-4-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEPPTYKXGWNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1(COC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one is an organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a methyloxetane ring and a sulfanyl group attached to an ethanone backbone. Its molecular formula is , and it has a molecular weight of approximately 130.21 g/mol. The structure is critical for its biological activity, as the oxetane ring may influence interactions with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfanyl group may interact with various enzymes, potentially acting as an inhibitor.
- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound possesses significant antibacterial properties, particularly against Gram-negative bacteria.
Cytotoxicity Assays
In vitro cytotoxicity assays were conducted using human cancer cell lines to assess the potential anticancer effects of the compound. Table 2 summarizes the findings.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.4 | |
| MCF-7 (breast cancer) | 12.8 | |
| A549 (lung cancer) | 20.5 |
The results suggest that this compound exhibits promising anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.
Case Studies
A notable case study involved the application of this compound in a drug formulation aimed at enhancing bioavailability and efficacy against resistant bacterial strains. The study highlighted the compound's ability to penetrate bacterial membranes effectively, leading to increased susceptibility in previously resistant strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Adamantyl Substituents
Compounds such as 1-(Adamantan-1-yl)-2-(pyridin-2-ylsulfanyl)ethan-1-one () share the ethanone-sulfanyl scaffold but replace the oxetane with an adamantyl group. Key differences include:
- Molecular Weight and Solubility: Adamantyl derivatives (e.g., C19H23NO2S) are larger (~349 g/mol) and less soluble in polar solvents than the oxetane-containing target compound (C7H12O2S, ~160 g/mol).
- Steric Effects : The rigid adamantyl group may hinder binding to certain enzyme pockets, whereas the oxetane’s smaller size and strain could improve target engagement .
Sulfone and Sulfoxide Derivatives
Examples like 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one () feature oxidized sulfur (sulfonyl groups). Comparisons include:
- Stability : Thioethers (e.g., the target compound) are prone to oxidation to sulfoxides/sulfones, which may affect shelf-life and in vivo behavior .
Heterocyclic Sulfanyl Compounds
Compounds like 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophene-2-yl)ethan-1-one () incorporate aromatic heterocycles. Differences include:
- Electronic Effects : Triazine and pyridine rings introduce π-π stacking and hydrogen-bonding capabilities, which are absent in the oxetane system.
- Synthetic Versatility : Heterocycles enable click chemistry or metal coordination, whereas oxetanes are typically used to modulate steric and metabolic properties .
Oxetane-Containing Analogues
1-(Oxetan-3-yl)ethan-1-one () lacks the sulfanyl group but shares the oxetane ring. Key contrasts:
- Redox Activity : The thioether in the target compound may participate in disulfide bond formation or oxidation, unlike the inert oxetane .
Stability and Industrial Relevance
- Oxidative Stability : The thioether group in the target compound is less stable than sulfones but more stable than sulfoxides. Storage under inert atmosphere is recommended to prevent oxidation.
- The sulfanyl group adds functionality for cross-linking or post-synthetic modifications .
Preparation Methods
Synthesis of 3-Methyloxetan-3-ylmethanol or Halide Precursors
The starting point for the synthesis is typically the preparation of 3-methyloxetan-3-ylmethanol or its halide derivative, which serves as a precursor for subsequent sulfanyl linkage formation.
One method involves the synthesis of 3-(chloromethyl)-3-methyloxetane by halogenation of 3-methyloxetan-3-ylmethanol. This halide can then be used in nucleophilic substitution reactions to introduce sulfur nucleophiles.
Alternatively, direct conversion of 3-methyloxetan-3-ylmethanol to sulfonyl chloride derivatives (e.g., methane sulfonyl chloride or p-toluenesulfonyl chloride) enables further reaction with nucleophiles such as ammonia or thiols.
Formation of the Sulfanyl Linkage
The critical step is the formation of the sulfanyl (thioether) bond between the oxetane moiety and the ethanone group.
A common approach involves nucleophilic substitution of the halomethyl oxetane derivative with a thiolate anion derived from ethanethiol or a related sulfur nucleophile. This reaction forms the oxetane-methyl sulfanyl intermediate.
Alternatively, the reaction of oxetane-derived sulfonyl chlorides with thiolates can yield the sulfanyl linkage after displacement of the sulfonyl group.
Introduction of the Ethanone (Acetyl) Group
The ethanone moiety is introduced typically by acylation of the sulfanyl intermediate.
This can be achieved by reaction of the sulfanyl oxetane intermediate with acetyl chloride or acetic anhydride under controlled conditions to form the thioester functionality (1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one).
The acylation step requires careful control of temperature and stoichiometry to avoid side reactions such as over-acylation or ring opening of the oxetane.
Alternative Synthetic Routes
Some patents describe methods involving amination of oxetane derivatives followed by thiolation and acylation steps to yield related compounds. While these methods focus on oxetan-3-ylmethanamines, similar principles apply to the sulfanyl ethanone derivative.
Palladium-catalyzed cross-coupling reactions have been reported for N-arylation of oxetanylamines but can inspire analogous strategies for forming C–S bonds in oxetane derivatives under mild conditions using appropriate catalysts and ligands.
Experimental Conditions and Optimization
Reaction Conditions Summary
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Halogenation | 3-methyloxetan-3-ylmethanol + SOCl2 or halogenating agent | Formation of 3-(chloromethyl)-3-methyloxetane |
| Sulfanyl linkage formation | Thiolate anion (e.g., ethanethiolate) + halide or sulfonyl derivative | Nucleophilic substitution under inert atmosphere |
| Acylation | Acetyl chloride or acetic anhydride + base (e.g., pyridine) | Controlled temperature to avoid oxetane ring opening |
| Purification | Flash chromatography on silica gel | Use of ethyl acetate/n-heptane mixtures |
Analytical Characterization
Purity is typically confirmed by ^1H and ^13C NMR spectroscopy, showing characteristic chemical shifts for the oxetane ring protons and the acetyl methyl group.
Mass spectrometry (MALDI or ESI) confirms molecular weight.
HPLC and IR spectroscopy are used to verify purity and functional groups.
Research Findings and Notes
The oxetane ring is sensitive to acidic and basic conditions; thus, mild reaction conditions and inert atmosphere (argon) are recommended to maintain ring integrity.
The use of sulfonyl chloride intermediates allows for versatile functionalization, including thiolation and amination, providing routes to various oxetane derivatives including the target sulfanyl ethanone compound.
Palladium-catalyzed cross-coupling reactions provide efficient pathways for the introduction of complex substituents on oxetane rings, which could be adapted for the synthesis of sulfur-linked oxetane compounds.
The overall yields for similar oxetane functionalization reactions range from 70% to 90%, depending on the substrate and reaction conditions.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Halogenation | 3-Methyloxetan-3-ylmethanol | SOCl2 or halogenating agent | 3-(Chloromethyl)-3-methyloxetane | 80-90 |
| 2 | Nucleophilic substitution | 3-(Chloromethyl)-3-methyloxetane | Ethanethiolate anion, inert atmosphere | (3-Methyloxetan-3-yl)methyl sulfanyl intermediate | 75-85 |
| 3 | Acylation | Sulfanyl intermediate | Acetyl chloride, base (pyridine), controlled temp | This compound | 70-80 |
| 4 | Purification | Crude product | Flash chromatography (silica gel) | Pure target compound | >97 (purity) |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one, and how can reaction conditions be optimized?
- Methodology :
- Core Synthesis : Start with 3-methyloxetane-3-methanol. React with ethanethiol under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to introduce the sulfanyl group. Subsequent coupling with acetyl chloride in the presence of a base (e.g., triethylamine) yields the target compound.
- Optimization : Monitor reaction temperature (20–40°C) to avoid oxetane ring strain. Use anhydrous solvents (e.g., THF) to prevent hydrolysis. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key Considerations : Ensure inert atmosphere (N₂/Ar) during thiol coupling to minimize oxidation. Validate intermediates via LC-MS or TLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodology :
- NMR : Focus on ¹H NMR signals for the oxetane ring (δ 4.3–4.8 ppm, split due to ring strain) and sulfide CH₂ (δ 2.8–3.2 ppm). ¹³C NMR should confirm the ketone (δ ~205 ppm) and oxetane carbons (δ ~80 ppm) .
- IR : Confirm ketone C=O stretch (~1700 cm⁻¹) and sulfide C-S (~650 cm⁻¹).
- MS : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of oxetane moiety).
Advanced Research Questions
Q. How can discrepancies between computational predictions (e.g., DFT-calculated NMR shifts) and experimental data be resolved?
- Methodology :
- DFT Refinement : Optimize geometry using B3LYP/6-31G(d) basis set. Compare calculated vs. experimental NMR shifts. Adjust solvent models (e.g., PCM for DMSO) to improve accuracy.
- Validation : Cross-check with X-ray crystallography (if available) to confirm bond lengths and angles. Use programs like Gaussian or ORCA for simulations .
- Case Study : A 0.3 ppm deviation in oxetane proton shifts may arise from neglected solvent effects or conformational averaging.
Q. What strategies address crystallization challenges for X-ray diffraction studies of this compound?
- Methodology :
- Crystallization : Screen solvents (e.g., chloroform/hexane, acetone/water) via vapor diffusion. Add seed crystals from analogous oxetane derivatives.
- Data Processing : Use SHELXL for refinement. Check for twinning (common in strained rings) via PLATON’s TWINABS. Validate with R-factor convergence (<5%) .
- Example : A 2023 study resolved a similar oxetane structure by adjusting cooling rates (0.5°C/min) to reduce disorder .
Q. What mechanistic insights can be gained from studying the sulfide group’s reactivity under oxidative conditions?
- Methodology :
- Oxidation Studies : Treat with H₂O₂ or mCPBA in dichloromethane. Monitor via TLC for sulfoxide (Rf ~0.3) and sulfone (Rf ~0.6) formation.
- Kinetics : Use UV-Vis spectroscopy to track reaction rates. Compare activation energies (Ea) with DFT-computed transition states .
- Finding : The sulfide in this compound oxidizes faster than aliphatic analogs due to electron-withdrawing effects from the oxetane.
Q. How does oxetane ring puckering influence physicochemical properties, and what methods analyze this conformation?
- Methodology :
- Puckering Analysis : Apply Cremer-Pople coordinates (θ, φ) using crystallographic data. Calculate puckering amplitude (q) with software like Mercury or CrystalExplorer.
- Impact on Solubility : Strain from puckering (θ > 20°) increases aqueous solubility by enhancing dipole interactions .
- Case Study : A 2022 study linked reduced logP values in oxetane derivatives to puckering-induced polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
